Ibrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in dimethyl sulfoxide; soluble in methanol

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action:

- BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of CLL cells [].

- Ibrutinib covalently binds to BTK, inhibiting its activity and disrupting these signaling pathways []. This leads to the death of CLL cells and reduces their ability to migrate and interact with their environment in the lymph nodes [].

Clinical Efficacy:

- Extensive clinical trials have demonstrated the efficacy of Ibrutinib in CLL.

- In patients with relapsed/refractory CLL, Ibrutinib showed superior progression-free survival and overall survival compared to standard chemotherapy regimens [].

- Ibrutinib is also effective in previously untreated CLL, particularly in patients with high-risk genetic features like 17p deletion [].

Combination Therapies:

- Research is ongoing to explore the potential of combining Ibrutinib with other therapies to improve outcomes further.

- One promising approach is combining Ibrutinib with BCL-2 inhibitors, which target another key survival pathway in CLL cells [].

- Studies suggest that this combination can achieve deeper remissions, potentially leading to cure [].

Minimal Residual Disease (MRD):

- MRD refers to the presence of a very small number of leukemia cells undetectable by routine tests.

- Eradicating MRD is a critical goal in CLL treatment, as it can improve long-term outcomes.

- Research suggests that Ibrutinib-based therapies can achieve high rates of MRD negativity, potentially leading to a more durable response [].

Biomarkers of Response:

- Identifying patients who are most likely to benefit from Ibrutinib treatment is an ongoing area of research.

- Studies are investigating the role of genetic mutations and other factors in predicting response to therapy [].

Future Directions:

- Research continues to explore the full potential of Ibrutinib in CLL, including its use in earlier treatment lines, combination therapies, and overcoming resistance mechanisms.

- Additionally, scientists are investigating the use of Ibrutinib in other B-cell malignancies.

Ibrutinib is a small molecule drug primarily utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström's macroglobulinemia. It functions as an irreversible inhibitor of Bruton's tyrosine kinase, a critical signaling molecule in B-cell receptor pathways. By forming a covalent bond with the cysteine residue at position 481 in the active site of Bruton's tyrosine kinase, ibrutinib effectively inhibits its enzymatic activity, leading to decreased B-cell proliferation and survival .

- Ibrutinib acts as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [].

- BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which plays a vital role in B-cell development and activation [].

- By inhibiting BTK, Ibrutinib disrupts the BCR pathway, leading to suppression of B-cell proliferation and survival in cancer cells [].

- Ibrutinib can cause various side effects, including bruising, bleeding, infections, diarrhea, fatigue, and muscle aches [].

- Clinical trials have reported an increased risk of hypertension and atrial fibrillation in patients receiving Ibrutinib [].

- Ibrutinib is not considered a hazardous material but should be handled with appropriate personal protective equipment due to its potential health effects [].

The mechanism of action of ibrutinib involves a thia-Michael addition reaction, where the acrylamide group of ibrutinib covalently binds to the thiol group of cysteine at position 481 of Bruton's tyrosine kinase. This reaction results in the irreversible inhibition of the kinase, preventing downstream signaling pathways that promote B-cell survival and proliferation . Additionally, ibrutinib undergoes metabolic transformations primarily via cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to various metabolites with differing biological activities .

Ibrutinib exhibits significant biological activity by inhibiting B-cell receptor signaling. This inhibition leads to apoptosis in malignant B-cells and disrupts their migration and adhesion to supportive microenvironments. In preclinical studies, ibrutinib has been shown to reduce levels of anti-apoptotic proteins such as MCL1 and inhibit signaling pathways involving extracellular signal-regulated kinases, phosphoinositide 3-kinase, and nuclear factor kappa-light-chain-enhancer of activated B cells . The drug also modulates the expression of surface markers like CD20, enhancing its therapeutic efficacy in combination with other agents .

The synthesis of ibrutinib involves several key steps:

- Formation of the Acrylamide Moiety: The initial step typically involves creating the acrylamide structure that will later interact with Bruton's tyrosine kinase.

- Cyclic Intermediate Formation: A cyclic intermediate is generated which is crucial for achieving the desired biological activity.

- Final Coupling Reactions: The final steps involve coupling reactions that yield the complete structure of ibrutinib.

- Purification: The synthesized compound is purified through crystallization or chromatography techniques to ensure high purity for clinical use .

Ibrutinib is primarily indicated for:

- Chronic Lymphocytic Leukemia: It has shown effectiveness in both treatment-naive and previously treated patients.

- Mantle Cell Lymphoma: Approved for patients who have received prior therapies.

- Waldenström's Macroglobulinemia: Demonstrates efficacy in this rare type of lymphoma.

- Chronic Graft-Versus-Host Disease: Used in patients post-allogeneic stem cell transplantation .

Ibrutinib has been studied for its interactions with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong or moderate inhibitors of CYP3A can lead to increased plasma concentrations of ibrutinib, necessitating dose adjustments. Conversely, strong inducers can decrease its effectiveness . Additionally, interactions with antiplatelet agents may increase bleeding risks, highlighting the need for careful monitoring during concurrent therapies .

Ibrutinib belongs to a class of Bruton's tyrosine kinase inhibitors, which includes several other compounds. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Acalabrutinib | Selective BTK inhibitor | More selective than ibrutinib; potentially fewer off-target effects |

| Zanubrutinib | BTK inhibitor | Designed to minimize side effects associated with ibrutinib; may have different pharmacokinetic properties |

| Tirabrutinib | BTK inhibitor | Investigational; aims to overcome resistance seen with other BTK inhibitors |

Ibrutinib is unique due to its irreversible binding mechanism and broad application across various B-cell malignancies. Its ability to modulate multiple pathways involved in B-cell survival sets it apart from other compounds in its class .

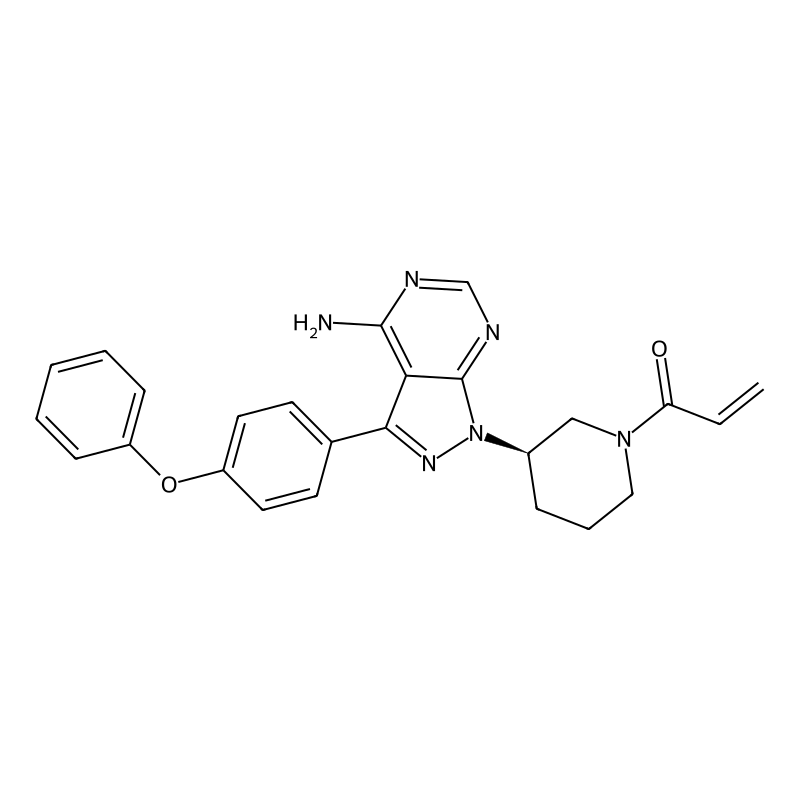

Ibrutinib exhibits the molecular formula C₂₅H₂₄N₆O₂ with a molecular weight of 440.5 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 936563-96-1 [1] [2] [3]. The molecular structure contains twenty-five carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, and two oxygen atoms, indicating a complex heterocyclic architecture with multiple functional groups.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for ibrutinib is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one [1] [4]. This nomenclature reflects the presence of a chiral center at the piperidine ring, designated with the (R) configuration. The compound possesses absolute stereochemistry with one defined stereocenter out of one possible stereocenter [5].

Structural Features and Functional Groups

Ibrutinib contains several distinctive structural features that contribute to its chemical properties and biological activity. The core structure consists of a pyrazolo[3,4-d]pyrimidine heterocyclic system [6] [7]. This bicyclic framework serves as the central scaffold and contains an amino group at the 4-position, which contributes to the compound's ionization behavior [8] [6].

The molecule incorporates a 4-phenoxyphenyl substituent attached to the pyrazolopyrimidine core [6] [7]. This phenoxyphenyl moiety consists of two aromatic rings connected through an ether linkage, providing significant hydrophobic character to the molecule. The phenoxy group represents an important structural element that influences the compound's binding properties and lipophilicity.

A piperidine ring system is attached to the pyrazolopyrimidine core through a nitrogen-carbon bond [9] [7]. The piperidine ring contains the sole chiral center of the molecule, which exists in the (R) configuration [5] [9]. This chiral center is crucial for the compound's stereochemical identity and biological activity.

The acrylamide functional group represents a key reactive element of ibrutinib's structure [10] [11]. This α,β-unsaturated amide contains a terminal vinyl group that serves as an electrophilic warhead, enabling covalent binding to target proteins [12] [13]. The acrylamide functionality is essential for the compound's mechanism of action and distinguishes it from reversible inhibitors.

Physical Properties

Solubility Parameters

Ibrutinib demonstrates highly pH-dependent solubility characteristics. The compound exhibits slight solubility in acidic conditions, with a solubility of 1.6 milligrams per milliliter at pH 1.2 [14] [4]. However, at physiological pH ranges from 3 to 8, ibrutinib is classified as practically insoluble, with solubility values of 0.003 milligrams per milliliter at both pH 4.5 and pH 8 [14].

In organic solvents, ibrutinib shows markedly different solubility behavior. The compound is freely soluble in dimethyl sulfoxide and dimethyl formamide, achieving concentrations of approximately 30 milligrams per milliliter in both solvents [2] [15]. Ethanol provides moderate solubility at 0.25 milligrams per milliliter [15], while methanol supports good solubility without specific quantification [14].

Specialized solvent systems have been investigated for pharmaceutical applications. In pure 2-(2-ethoxyethoxy)ethanol, ibrutinib demonstrates excellent solubility with a mole fraction of 2.67×10⁻² at 298.15 Kelvin [16]. Conversely, in pure water, the mole fraction solubility drops dramatically to 1.43×10⁻⁷ at the same temperature [16].

Stability Characteristics

Ibrutinib exhibits complex stability behavior that varies significantly with environmental conditions. The compound demonstrates excellent stability under neutral, thermal, and photolytic conditions during standard stress testing protocols [17] [18]. Under neutral pH conditions and moderate thermal exposure at 60 degrees Celsius, no degradation products are observed [17].

However, ibrutinib shows marked instability under specific stress conditions. The compound is highly sensitive to alkaline hydrolysis, particularly in 0.1 molar sodium hydroxide solutions, where five distinct degradation products are formed [17] [18]. Under acidic conditions with 0.1 molar hydrochloric acid at 80 degrees Celsius, the compound undergoes hydrolytic degradation to produce one major degradation product [17] [18].

Oxidative stress represents the most challenging stability condition for ibrutinib. The compound exhibits extreme sensitivity to oxidative degradation, even at ambient temperature conditions [17]. When exposed to hydrogen peroxide solutions, five distinct oxidative degradation products are generated [17].

Melting Point and Thermal Behavior

The melting point of crystalline ibrutinib ranges from 149 to 158 degrees Celsius, with the onset temperature occurring within this range [4] [19]. More precise measurements indicate that the melting endothermic peak occurs at 159 degrees Celsius for the crystalline form [20].

Amorphous forms of ibrutinib exhibit significantly different thermal behavior. The glass transition temperature for amorphous ibrutinib ranges from 59 to 61 degrees Celsius, regardless of the amorphization method employed [20]. This substantial difference between crystalline and amorphous forms reflects the energy differences associated with different solid-state arrangements.

Thermal stability studies reveal that ibrutinib maintains structural integrity up to approximately 165 degrees Celsius [20]. Above this temperature, thermal degradation begins to occur through addition reactions at the acrylamide double bond, leading to oligomer formation [20]. At 180 degrees Celsius, approximately 50 percent degradation occurs, while exposure to 240 degrees Celsius results in 94 percent degradation [20].

Chemical Reactivity

The chemical reactivity of ibrutinib is dominated by its acrylamide functional group and pH-dependent behavior. The acrylamide warhead undergoes covalent bond formation through nucleophilic attack by cysteine residues in target proteins [12] [13]. Mechanistic studies indicate that the reaction proceeds through direct proton transfer from the cysteine thiol to the acrylamide carbonyl oxygen, followed by sulfur-carbon bond formation and subsequent keto-enol tautomerization [12] [13].

The compound exhibits multiple ionization equilibria due to the presence of four protonatable centers within the pH range of 2 to 10 [8]. The primary ionization occurs at the pyrimidine moiety with a pKa value of 3.74 in aqueous solution with methanol as co-solvent [4] [9]. This ionization behavior significantly influences solubility and chemical stability across different pH conditions.

Degradation pathways vary depending on the chemical environment. Under alkaline conditions, hydrolytic cleavage of the acrylamide bond represents the primary degradation mechanism [17] [18]. Oxidative degradation involves multiple pathways affecting different functional groups within the molecule, leading to the formation of five distinct oxidation products [17].

Isomeric Forms

Ibrutinib possesses one chiral center located at the piperidine ring, resulting in two possible enantiomers [21] [22]. The pharmaceutically active form exists in the (R) configuration [5] [9]. Analytical methods have been developed for the separation and quantification of ibrutinib enantiomers using chiral chromatographic techniques [21] [22].

The compound can exist in different polymorphic forms, with three neat polymorphs designated as forms A, B, and C, along with a methanol solvate designated as form F [23]. Polymorph A represents the thermodynamically most stable form and crystallizes in a monoclinic crystal system with higher symmetry compared to other forms [23]. Form C represents a desolvated form of the methanol solvate F and demonstrates structural similarity that enables mutual transformation between these forms [23].

Conformational isomerism has been observed in ibrutinib derivatives, particularly those containing α-cyanoacrylamide modifications [24]. These derivatives exhibit both configurational isomerism about the alkene double bond (E and Z isomers) and conformational isomerism about the amide bond (cis and trans conformations) [24]. The interconversion between these isomeric forms is temperature-dependent and affects the overall molecular behavior in solution [24].

| Property | Value | Classification | Reference |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₄N₆O₂ | Heterocyclic compound | [1] [2] [3] |

| Molecular Weight | 440.5 g/mol | Medium molecular weight | [1] [2] [3] |

| Melting Point | 149-158°C | Moderate melting point | [4] [19] |

| Water Solubility (pH 7) | 0.003 mg/mL | Practically insoluble | [14] |

| DMSO Solubility | 30 mg/mL | Freely soluble | [2] [15] |

| pKa | 3.74 | Weak base | [4] [9] |

| Log P | 3.97 | Lipophilic | [9] |

| Chiral Centers | 1 (R) | Enantiopure | [5] [9] |

| Stress Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| Neutral pH | Stable | None | [17] [18] |

| Acidic (0.1M HCl) | Susceptible | 1 product | [17] [18] |

| Basic (0.1M NaOH) | Highly sensitive | 5 products | [17] [18] |

| Oxidative (H₂O₂) | Extremely sensitive | 5 products | [17] |

| Thermal (60°C) | Stable | None | [17] |

| Photolytic (UV) | Stable | None | [17] |

Industrial synthesis of Ibrutinib has evolved significantly from the original patent routes to more efficient and economically viable processes. The most prominent industrial synthetic pathway involves a streamlined approach that minimizes the number of synthetic steps while maximizing overall yield and product purity [1] [2].

The improved industrial route described in patent EP3257855A1 represents a significant advancement over earlier methods [1]. This process involves a two-step sequence starting from compound Formula 1, which undergoes reaction with compound Formula 2 in the presence of a base to form compound Formula 3. Subsequently, compound Formula 3 reacts with compound Formula 4 in the presence of a base and catalyst to produce Ibrutinib directly [1]. This industrial pathway achieves total yields ranging from 45-65%, substantially higher than the original 8.1% yield reported in earlier patents [1] [2].

Another significant industrial advancement is the process described in WO2017134588A1, which employs an optimized acylation reaction in dimethyl sulfoxide [3]. This method involves washing the reaction mixture with water to form a biphasic system, followed by isolation of Ibrutinib as a solid. The process operates at controlled temperatures between 60°C to 120°C, with preferred ranges of 80°C to 100°C [1]. Industrial implementation of this route has demonstrated excellent scalability and cost-effectiveness [4].

The manufacturing process for commercial Ibrutinib production utilizes specialized equipment and controlled conditions to ensure consistent quality. The industrial pathways typically employ continuous monitoring systems and automated control mechanisms to maintain optimal reaction parameters [5]. Temperature control is particularly critical, with industrial processes maintaining temperatures between 80-100°C during key reaction steps [1] [6].

Laboratory Scale Preparation

Laboratory scale preparation of Ibrutinib typically employs more flexible synthetic approaches that prioritize ease of execution and product characterization over large-scale efficiency. The most commonly used laboratory method involves the Mitsunobu reaction between 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and tert-butyl 3-hydroxypiperidine-1-carboxylate [2] [4].

The laboratory preparation begins with the synthesis of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. A typical procedure involves dissolving 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine (2 grams, 7.7 millimoles) with p-phenoxybenzeneboronic acid (3.28 grams, 15.4 millimoles) and potassium phosphate (5.28 grams, 23.0 millimoles) in 25 milliliters of dioxane and 10 milliliters of water [7]. After argon purging for 20 minutes, tetrakis(triphenylphosphine)palladium (1.4 grams, 1.2 millimoles) is added, and the reaction proceeds at 120°C for 24 hours, yielding 1.75 grams of the desired intermediate with 75% yield [7].

Laboratory purification typically involves column chromatography using silica gel with hexane-ethyl acetate gradient systems, achieving purities of 95-98% with recoveries of 70-85% [8] [9]. Alternative laboratory purification methods include recrystallization from various solvents such as acetone, ethanol, or isopropanol, which can achieve purities exceeding 98% with recoveries of 80-95% [10] [11].

Small-scale preparations often utilize microwave-assisted synthesis to accelerate reaction rates and improve yields. These methods typically employ reaction times of 2-6 hours compared to conventional heating methods requiring 12-24 hours [12] [13]. Laboratory protocols emphasize the use of inert atmosphere conditions, particularly nitrogen or argon purging, to prevent oxidative degradation of sensitive intermediates [14] [7].

Key Intermediates and Precursors

The synthesis of Ibrutinib relies on several critical intermediates, each playing a specific role in constructing the final molecular architecture. The most important intermediate is 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 330786-24-8), which serves as the core pyrazolo-pyrimidine scaffold [7] [15].

(S)-N-Boc-3-hydroxypiperidine represents another crucial chiral intermediate with the molecular formula C10H19NO3 [16] [17]. This compound is typically prepared through asymmetric reduction of 1-boc-3-piperidinone using ketoreductase enzymes or chemical reducing agents [16] [18]. The enzymatic approach employs ketoreductase ChKRED03, achieving high enantiomeric excess (greater than 99% ee) and space-time yields up to 774 grams per liter per day [16] [18].

3-Bromo-4-aminopyrazolo[3,4-d]pyrimidine functions as an alternative starting material for Suzuki coupling approaches [2] [12]. This intermediate is prepared through bromination of the corresponding 4-aminopyrazolo[3,4-d]pyrimidine using N-bromosuccinimide or bromine in appropriate solvents [19].

Tert-butyl 3-hydroxypiperidine-1-carboxylate (Boc-protected hydroxypiperidine) serves as a protected form of the piperidine alcohol, facilitating subsequent coupling reactions while preventing unwanted side reactions [20] [21]. The Boc protection is typically introduced using di-tert-butyl dicarbonate in the presence of triethylamine [22].

Optimization of Synthetic Routes

Optimization of Ibrutinib synthetic routes focuses on several critical parameters including temperature control, reaction time, catalyst loading, and solvent selection. Temperature optimization typically involves maintaining reaction conditions between 80-100°C for optimal yield and purity balance [1] [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and product degradation [23].

Catalyst loading optimization has demonstrated that 2-5 mol% of palladium catalysts provides optimal performance in Suzuki coupling reactions [7] [24]. Higher catalyst loadings do not significantly improve yields but increase costs and complicate purification procedures [2]. The choice of palladium catalyst system significantly impacts both reaction efficiency and product quality [7].

Solvent selection plays a crucial role in reaction optimization. The most effective solvents for various steps include dimethylformamide, toluene, and 2-methyltetrahydrofuran [3] [25]. These solvents provide good solubility for reactants while maintaining chemical stability under reaction conditions [1] [26]. Green chemistry approaches favor the use of 2-methyltetrahydrofuran as a more environmentally benign alternative to traditional ethereal solvents [27].

Reaction time optimization studies indicate that 6-12 hours provides the optimal balance between conversion and side product formation [28] [12]. Extended reaction times beyond 24 hours do not improve yields significantly but increase energy consumption and operational costs [2] [4].

pH control optimization demonstrates that maintaining pH between 7-8 provides optimal conditions for most synthetic steps [29] [9]. This pH range minimizes acid- or base-catalyzed side reactions while maintaining adequate reaction rates [8].

Green Chemistry Approaches

Green chemistry approaches to Ibrutinib synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions. The implementation of biocatalytic processes represents a significant advancement in sustainable synthesis [16] [18] [27]. Enzymatic asymmetric reduction using engineered ketoreductases eliminates the need for expensive chiral auxiliaries and harsh reducing agents [16].

The use of renewable solvents such as 2-methyltetrahydrofuran derived from biomass sources provides an environmentally sustainable alternative to petroleum-derived solvents [27]. This solvent demonstrates excellent performance in key synthetic steps while reducing environmental impact [3].

Supercritical fluid extraction using carbon dioxide offers a green purification alternative to traditional organic solvent-based methods [30]. This approach achieves purities of 95-98% with recoveries of 75-90% while eliminating organic solvent waste [30].

Atom economy optimization focuses on designing synthetic routes that maximize the incorporation of starting material atoms into the final product [27]. Modern green chemistry approaches to Ibrutinib synthesis achieve atom economies exceeding 70%, compared to less than 40% for traditional routes [31].

Catalytic process intensification employs microwave irradiation and flow chemistry techniques to reduce reaction times and energy consumption [27]. These approaches can reduce synthesis times from days to hours while maintaining or improving product quality [12].

Water-based synthetic methods are being developed to replace organic solvents in specific synthetic steps [32]. These aqueous processes employ phase-transfer catalysts and surfactants to facilitate reactions in environmentally benign media [33].

Purification Techniques

Purification of Ibrutinib employs multiple complementary techniques depending on the scale and purity requirements. Column chromatography using silica gel with hexane-ethyl acetate gradient systems remains the standard for laboratory-scale purification [8] [9]. This method achieves purities of 95-98% with recoveries of 70-85%, making it suitable for research and development applications [11].

Recrystallization represents the most cost-effective purification method for industrial applications [10] [34]. Common recrystallization solvents include acetone, ethanol, isopropanol, and methanol, which achieve purities of 98-99.5% with recoveries of 80-95% [10] [11]. The choice of recrystallization solvent significantly affects crystal morphology and dissolution properties [34] [35].

Liquid-liquid extraction using ethyl acetate, dichloromethane, or 2-methyltetrahydrofuran provides an efficient purification method for industrial scale operations [3] [36]. This technique achieves purities of 90-95% with recoveries of 85-95%, making it highly suitable for large-scale manufacturing [37].

Preparative high-performance liquid chromatography offers the highest purity levels (greater than 99%) but with lower recoveries of 60-80% [38] [9]. This method is primarily used for analytical standards and research applications requiring exceptional purity [6] [29].

Crystallization from solvates represents an advanced purification approach that can simultaneously improve purity and pharmaceutical properties [34] [32]. Studies have identified eight different solvates of Ibrutinib that can improve dissolution rates by up to 8.5 times compared to non-solvated forms [34]. These solvates are prepared using solvents such as halogenated benzenes, xylenes, and anisole [39] [32].

Solid-phase extraction using C18 cartridges with acetonitrile-water systems provides clean, automated purification for analytical applications [30]. This method achieves purities of 90-95% with recoveries of 80-90% and is particularly useful for biological sample preparation [40] [41].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.97 (est)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (87.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (37.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (12.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

IMBRUVICA as a single agent is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL). IMBRUVICA as a single agent or in combination with rituximab or obinutuzumab or venetoclax is indicated for the treatment of adult patients with previously untreated chronic lymphocytic leukaemia (CLL) (see section 5. 1). IMBRUVICA as a single agent or in combination with bendamustine and rituximab (BR) is indicated for the treatment of adult patients with CLL who have received at least one prior therapy. IMBRUVICA as a single agent is indicated for the treatment of adult patients with Waldenström's macroglobulinaemia (WM) who have received at least one prior therapy, or in first line treatment for patients unsuitable for chemo immunotherapy. IMBRUVICA in combination with rituximab is indicated for the treatment of adult patients with WM.

Treatment of mature B-cell neoplasms

Treatment of chronic Graft versus Host Disease (cGvHD)

Treatment of lymphoplasmacytic lymphoma

Treatment of mantle cell lymphoma

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Imbruvica

FDA Approval: Yes

Ibrutinib is approved to treat: Chronic lymphocytic leukemia and small lymphocytic lymphoma in adults. It is used alone or with other drugs.

Mantle cell lymphoma in adults who have received at least one other treatment.¹

Marginal zone lymphoma. It is used in adults who have received at least one other CD20 - targeted therapy.¹

Waldenström macroglobulinemia (a type of non-Hodgkin lymphoma ) in adults.

¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that ibrutinib provides a clinical benefit in these patients. Ibrutinib is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ibrutinib is included in the database.

Imbruvica is indicated for the treatment of patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. Accelerated approval was granted for this indication based on overall response rate. Continued approval for this indication may be contingent upon verification of clinical benefit in confirmatory trials. /Included in US product label/

Imbruvica is indicated for the treatment of patients with chronic lymphocytic leukemia (CLL) who have received at least one prior therapy. /Included in US product label/

For more Therapeutic Uses (Complete) data for IBRUTINIB (7 total), please visit the HSDB record page.

Pharmacology

Ibrutinib is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon oral administration, ibrutinib binds to and irreversibly inhibits BTK activity, thereby preventing both B-cell activation and B-cell-mediated signaling. This leads to an inhibition of the growth of malignant B cells that overexpress BTK. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is required for B cell receptor signaling, plays a key role in B-cell maturation, and is overexpressed in a number of B-cell malignancies. The expression of BTK in tumor cells is also associated with increased proliferation and survival.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE27 - Ibrutini

Mechanism of Action

Ibrutinib is a novel oral tyrosine kinase inhibitor that irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase). BTK has been found to be important in the function of B-cell receptor signaling and therefore in the maintenance and expansion of various B-cell malignancies including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Targeting BTK with ibrutinib has been found to be an effective strategy in treating these malignancies. Phase I clinical testing in non-Hodgkin's lymphomas and CLL showed that the drug was extremely well tolerated with no major dose-limiting toxicities and a 54% overall response rate. Subsequently, two phase Ib/II studies were performed on patients with CLL, one in relapsed/refractory CLL and one in previously untreated elderly patients with CLL. Both of these studies continued to show good tolerability of the drug and an overall response rate of about 71% with extended duration of response. Another phase II study using ibrutinib in relapsed/refractory MCL was conducted and also showed that it was well tolerated with an overall response rate of 68% and extended duration of response. Due to these results, the U.S. Food and Drug Administration granted accelerated approval for ibrutinib in November 2013 for patients with MCL who had received at least one prior therapy and in February 2014 for patients with CLL who had received at least one prior therapy. This review will discuss the preclinical pharmacology, pharmacokinetics and clinical efficacy to date of ibrutinib in the treatment of CLL and MCL.

... In this study we report for the first time that ibrutinib is cytotoxic to malignant plasma cells from patients with multiple myeloma (MM) and furthermore that treatment with ibrutinib significantly augments the cytotoxic activity of bortezomib and lenalidomide chemotherapies. We describe that the cytotoxicity of ibrutinib in MM is mediated via an inhibitory effect on the nuclear factor-(k)B (NF-(k)B) pathway. Specifically, ibrutinib blocks the phosphorylation of serine-536 of the p65 subunit of NF-(k)B, preventing its nuclear translocation, resulting in down-regulation of anti-apoptotic proteins Bcl-xL, FLIP(L) and survivin and culminating in caspase-mediated apoptosis within the malignant plasma cells....

Mantle cell lymphoma (MCL) is an aggressive B-cell malignancy that characteristically shows overexpression of cyclin-D1 due to an alteration in the t(11;14)(q13;q32) chromosomal region. Although there are some promising treatment modalities, great majority of patients with this disease remain incurable. The B-cell antigen receptor (BCR) signaling plays a crucial role in B-cell biology and lymphomagenesis. Bruton tyrosine kinase (BTK) has been identified as a key component of the BCR signaling pathway. Evidence suggests that the blockade of BTK activity by potent pharmacologic inhibitors attenuates BCR signaling and induces cell death. Notably, the expression levels and the role of BTK in MCL survival are still elusive. Here, we demonstrated a moderate to strong BTK expression in all MCL cases (n=19) compared to benign lymphoid tissues. Treatment of MCL cell lines (Mino or Jeko-1) with a potent BTK pharmacologic inhibitor, Ibrutinib, decreased phospho-BTK-Tyr(223) expression. Consistent with this observation, Ibrutinib inhibited the viability of both Mino and JeKo-1 cells in concentration- and time-dependent manners. Ibrutinib also induced a concentration-dependent apoptosis in both cell lines. Consistently, Ibrutinib treatment decreased the levels of anti-apoptotic Bcl-2, Bcl-xL, and Mcl-1 protein. These findings suggest that BTK signaling plays a critical role in MCL cell survival, and the targeting of BTK could represent a promising therapeutic modality for aggressive lymphoma.

Ibrutinib is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity. BTK is a signaling molecule of the B-cell antigen receptor (BCR) and cytokine receptor pathways. BTK's role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion. Nonclinical studies show that ibrutinib inhibits malignant B-cell proliferation and survival in vivo as well as cell migration and substrate adhesion in vitro.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

Tec family

BTK [HSA:695] [KO:K07370]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The cumulative excretion of ibrutinib in urine is of about 7.8% of the administered dose and most of this excretion is found during the first 24 hours after administration. In feces, the cumulative excretion accounts for 80% of the administered dose and the excretion occurs within 48 hours of the initial administration. The total excretion of ibrutinib during the first 168 hours after initial administration accounts for 88.5% of the administered dose.

The volume of distribution at steady-state of ibrutinib is in approximately 10,000 L.

In patients with normal renal function, the clearance rate is in the range of 112-159 ml/min.

Metabolism Metabolites

Since 2014, Ibrutinib has been available as a new drug for the treatment of leukemic diseases. Ibrutinib (Imbruvica) is metabolized in the liver mainly by the isoenzyme CYP3A4 and to a minor extent by CYP2D6. Simultaneous application of Imbruvica and consumption of foods containing secondary metabolites strongly inhibiting the CYP3A4 isoform, could significantly influence the toxicity of this drug. This article references the respective foods.

Wikipedia

Gigactonine

Drug Warnings

Fatal bleeding events have occurred in patients treated with IMBRUVICA. Grade 3 or higher bleeding events (subdural hematoma, gastrointestinal bleeding, hematuria and post procedural hemorrhage) have occurred in up to 6% of patients. Bleeding events of any grade, including bruising and petechiae, occurred in approximately half of patients treated with IMBRUVICA. The mechanism for the bleeding events is not well understood. IMBRUVICA may increase the risk of hemorrhage in patients receiving antiplatelet or anticoagulant therapies. Consider the benefit-risk of withholding IMBRUVICA for at least 3 to 7 days pre and post-surgery depending upon the type of surgery and the risk of bleeding.

Treatment-emergent Grade 3 or 4 cytopenias including neutropenia (range, 19 to 29%), thrombocytopenia (range, 5 to 17%), and anemia (range, 0 to 9%) occurred in patients treated with IMBRUVICA. Monitor complete blood counts monthly.

Atrial fibrillation and atrial flutter (range, 6 to 9%) have occurred in patients treated with IMBRUVICA, particularly in patients with cardiac risk factors, acute infections, and a previous history of atrial fibrillation. Periodically monitor patients clinically for atrial fibrillation. Patients who develop arrhythmic symptoms (e.g., palpitations, lightheadedness) or new onset dyspnea should have an ECG performed. If atrial fibrillation persists, consider the risks and benefits of IMBRUVICA treatment and dose modification.

For more Drug Warnings (Complete) data for IBRUTINIB (8 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Dates

2: Rushworth SA, MacEwan DJ, Bowles KM. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1277-8. doi: 10.1056/NEJMc1309710#SA2. PubMed PMID: 24066760.

3: Neffendorf JE, Gout I, Hildebrand GD. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1277. doi: 10.1056/NEJMc1309710#SA1. PubMed PMID: 24066759.

4: Byrd JC, O'Brien S, James DF. Ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Sep 26;369(13):1278-9. doi: 10.1056/NEJMc1309710. PubMed PMID: 24066758.

5: Cinar M, Hamedani F, Mo Z, Cinar B, Amin HM, Alkan S. Bruton tyrosine kinase is commonly overexpressed in mantle cell lymphoma and its attenuation by Ibrutinib induces apoptosis. Leuk Res. 2013 Oct;37(10):1271-7. doi: 10.1016/j.leukres.2013.07.028. Epub 2013 Aug 17. PubMed PMID: 23962569.

6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

7: Chang BY, Francesco M, De Rooij MF, Magadala P, Steggerda SM, Huang MM, Kuil A, Herman SE, Chang S, Pals ST, Wilson W, Wiestner A, Spaargaren M, Buggy JJ, Elias L. Egress of CD19(+)CD5(+) cells into peripheral blood following treatment with the Bruton tyrosine kinase inhibitor ibrutinib in mantle cell lymphoma patients. Blood. 2013 Oct 3;122(14):2412-24. doi: 10.1182/blood-2013-02-482125. Epub 2013 Aug 12. PubMed PMID: 23940282; PubMed Central PMCID: PMC3790509.

8: Jain N, O'Brien S. Ibrutinib (PCI-32765) in chronic lymphocytic leukemia. Hematol Oncol Clin North Am. 2013 Aug;27(4):851-60, x. doi: 10.1016/j.hoc.2013.01.006. PubMed PMID: 23915749.

9: Dubovsky JA, Beckwith KA, Natarajan G, Woyach JA, Jaglowski S, Zhong Y, Hessler JD, Liu TM, Chang BY, Larkin KM, Stefanovski MR, Chappell DL, Frissora FW, Smith LL, Smucker KA, Flynn JM, Jones JA, Andritsos LA, Maddocks K, Lehman AM, Furman R, Sharman J, Mishra A, Caligiuri MA, Satoskar AR, Buggy JJ, Muthusamy N, Johnson AJ, Byrd JC. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood. 2013 Oct 10;122(15):2539-49. doi: 10.1182/blood-2013-06-507947. Epub 2013 Jul 25. PubMed PMID: 23886836; PubMed Central PMCID: PMC3795457.

10: Byrd JC, Furman RR, Coutre SE, Flinn IW, Burger JA, Blum KA, Grant B, Sharman JP, Coleman M, Wierda WG, Jones JA, Zhao W, Heerema NA, Johnson AJ, Sukbuntherng J, Chang BY, Clow F, Hedrick E, Buggy JJ, James DF, O'Brien S. Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. N Engl J Med. 2013 Jul 4;369(1):32-42. doi: 10.1056/NEJMoa1215637. Epub 2013 Jun 19. PubMed PMID: 23782158; PubMed Central PMCID: PMC3772525.